molecular formula C3H4F2O B1216470 1,3-Difluoroacetone CAS No. 453-14-5

1,3-Difluoroacetone

Cat. No.: B1216470
CAS No.: 453-14-5
M. Wt: 94.06 g/mol
InChI Key: HKIPCXRNASWFRU-UHFFFAOYSA-N
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Description

1,3-Difluoroacetone is an organic compound with the chemical formula C₃H₄F₂O. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis, particularly in fluorination reactions.

Preparation Methods

1,3-Difluoroacetone can be synthesized through several methods:

Synthetic Routes and Reaction Conditions

    From 1,3-Dichloroacetone: One common method involves the reaction of 1,3-dichloroacetone with silver fluoride in an organic solvent such as diethyl ether.

    Oxidation of 1,3-Difluoroisopropanol: Another method involves the oxidation of 1,3-difluoroisopropanol using an oxidizing agent such as chromium trioxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

1,3-Difluoroacetone undergoes various chemical reactions, including:

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-difluoroacetone in chemical reactions involves the following:

Comparison with Similar Compounds

1,3-Difluoroacetone can be compared with other similar compounds:

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms on different carbon atoms, which imparts distinct reactivity and properties compared to other fluorinated acetones. This makes it a valuable intermediate in the synthesis of various fluorinated compounds .

Properties

IUPAC Name

1,3-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIPCXRNASWFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963363
Record name 1,3-Difluoropropan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-14-5
Record name 1,3-Difluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-14-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 453-14-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,3-Difluoroacetone in organic synthesis?

A: this compound serves as a valuable reagent for synthesizing mono-fluoromethyl 6,5-heteroaromatic bicycles. [] This novel synthetic approach, characterized by its operational simplicity and mild reaction conditions, has demonstrated yields of up to 96%. []

Q2: How does this compound contribute to understanding the kinetics of unimolecular reactions?

A: Studies using this compound, either through photolysis alone or co-photolysis with 1,1,3,3-tetrafluoroacetone, have provided insights into the kinetics of hydrogen fluoride elimination from chemically activated molecules. [, ] These studies offer valuable data for validating theoretical frameworks like the classical Rice–Ramsperger–Kassel theory. []

Q3: What is the toxicological relevance of this compound?

A: this compound is a key metabolite of 1,3-difluoro-2-propanol, the active ingredient in the pesticide Gliftor. [, , ] This metabolite plays a crucial role in the compound's toxicity. [] In vivo studies have shown that this compound is converted into (−)-erythro-fluorocitrate, a known inhibitor of aconitate hydratase, leading to citrate accumulation in the kidneys. []

Q4: What spectroscopic data are available for characterizing this compound?

A: The conformational analysis and dipole moment of this compound have been investigated using microwave spectroscopy. [, ] These studies provide valuable structural information about the molecule. [, ] Additionally, NMR studies have further elucidated the rotational isomerism present in this compound. []

Q5: What are the implications of radical reactions involving this compound?

A: Photolysis studies of this compound, both independently and in the presence of other ketones, have enabled the measurement of reaction rates for fluoromethyl radicals. [] This research contributes to our understanding of radical reactions and their kinetics, particularly in atmospheric chemistry and combustion processes. []

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